2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline
Description
This compound is a benzylisoquinoline alkaloid characterized by a tetrahydroisoquinoline core substituted with a 3,4,5-trimethoxyphenyl group at position 1 and a methylenedioxy bridge (O–CH₂–O) at positions 6,5. The methyl group at position 2 further differentiates it from simpler isoquinoline derivatives. Its molecular formula is C₂₁H₂₃NO₆, with a molecular weight of 385.41 g/mol. The stereochemistry at position 1 (where the 3,4,5-trimethoxyphenyl group is attached) is critical for its bioactivity, as seen in structurally related compounds .
Properties
CAS No. |
63979-53-3 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3 |
InChI Key |
YNNAIAGUISNRCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methylenedioxy and methoxy groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting or activating enzymes, and modulating signal transduction pathways . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences:
Key Observations :
- Methylenedioxy vs. Dimethoxy : The methylenedioxy group (O–CH₂–O) at positions 6,7 enhances BuChE inhibition compared to dimethoxy (OCH₃) substituents. For example, compound 14 (methylenedioxy) inhibits BuChE at 27.8 µM, while caryachine (dimethoxy) is less potent against AChE .
- Phenyl Substitution : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and binding to cholinesterase enzymes compared to simpler benzyl groups (e.g., 3,4-dimethoxybenzyl in caryachine) .
Pharmacokinetic Properties
- Solubility: The 3,4,5-trimethoxyphenyl group improves water solubility compared to non-polar benzyl groups (e.g., in reticuline derivatives) .
- Metabolic Stability : Methylenedioxy bridges are prone to oxidative metabolism, whereas dimethoxy groups are more stable, as seen in caryachine .
Biological Activity
The compound 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is a member of the isoquinoline family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₇NO₅
- Molecular Weight : 279.29 g/mol
- CAS Number : 108434-79-3
Pharmacological Effects
- Neuroprotective Effects : Research indicates that isoquinoline derivatives exhibit neuroprotective properties. For instance, 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline , a related compound, has been studied for its neuroprotective effects against neurotoxicity associated with Parkinson's disease. It is believed to act as an endogenous amine and may counteract oxidative stress in neuronal cells .
- Antioxidant Activity : The methylenedioxy group in the structure is known to enhance antioxidant activity. This activity is crucial in reducing oxidative stress and preventing cellular damage in various biological systems.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that isoquinoline derivatives can exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cancer cell proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Isoquinoline derivatives have shown potential as MAO inhibitors, which can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
- Modulation of Neurotransmitter Systems : The compound may interact with various neurotransmitter receptors, influencing mood and cognitive functions.
Case Studies
- Neurotoxicity Study : A study involving the administration of related tetrahydroisoquinoline compounds highlighted their role in mitigating neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin linked to Parkinson's disease. The findings suggested that these compounds could potentially serve as protective agents against neurodegeneration .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that certain isoquinoline derivatives could inhibit cell growth significantly. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
